molecular formula C9H5ClFNO2 B6278776 6-chloro-5-fluoro-1H-indole-2-carboxylic acid CAS No. 169674-09-3

6-chloro-5-fluoro-1H-indole-2-carboxylic acid

Cat. No.: B6278776
CAS No.: 169674-09-3
M. Wt: 213.59 g/mol
InChI Key: YITFSUIVLOIUGX-UHFFFAOYSA-N
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Description

6-Chloro-5-fluoro-1H-indole-2-carboxylic acid (CAS 169674-09-3) is a high-value halogenated indole derivative serving as a key scaffold in medicinal chemistry and drug discovery research. Its primary research application is in the development of novel HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) . The compound's molecular structure is strategically designed for bioactivity: the indole nucleus, featuring a C2-carboxylic acid group, acts as a metal-binding pharmacophore that chelates the two Mg 2+ ions within the active site of the HIV-1 integrase enzyme . Simultaneously, the halogenated ring system facilitates crucial hydrophobic interactions. Recent design strategies for INSTIs optimize this indole-2-carboxylic acid core to enhance binding affinity. Introducing hydrophobic substituents, such as the 6-chloro and 5-fluoro groups on the benzoid ring, promotes additional π–π stacking interactions with the viral DNA (dC20) , a key mechanism for inhibiting the strand transfer step of viral replication . This makes the compound a critical intermediate for synthesizing and optimizing new antiviral agents to combat drug-resistant HIV strains. Beyond antiviral research, the structural features of this compound make it a versatile building block for investigating other therapeutic areas. Halogenated indole-2-carboxylic acids are known for their diverse biological significance, which includes being studied for potential antioxidant, antidiabetic, and antitumor properties . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

169674-09-3

Molecular Formula

C9H5ClFNO2

Molecular Weight

213.59 g/mol

IUPAC Name

6-chloro-5-fluoro-1H-indole-2-carboxylic acid

InChI

InChI=1S/C9H5ClFNO2/c10-5-3-7-4(1-6(5)11)2-8(12-7)9(13)14/h1-3,12H,(H,13,14)

InChI Key

YITFSUIVLOIUGX-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(NC2=CC(=C1F)Cl)C(=O)O

Purity

95

Origin of Product

United States

Structure Activity Relationship Sar Studies of 6 Chloro 5 Fluoro 1h Indole 2 Carboxylic Acid Derivatives

Impact of Halogen Position (C5, C6) and Type (Fluoro, Chloro) on Biological Activity Profiles

The nature and placement of halogen atoms on the benzene (B151609) portion of the indole (B1671886) ring are critical determinants of a compound's biological profile. Halogens can influence activity through a combination of steric and electronic effects, as well as through their ability to form specific, non-covalent interactions known as halogen bonds. acs.org In a halogen bond, the halogen atom acts as an electrophilic species, interacting with a nucleophilic partner such as a backbone carbonyl oxygen in a protein. acs.org

SAR studies on indole-based derivatives have demonstrated that both the position (C5 or C6) and the type of halogen (fluorine or chlorine) can significantly alter biological activity.

Positional Importance (C5 vs. C6): Research into different classes of indole derivatives has shown that the C6 position is often a key site for modification to enhance potency. In studies of bisindole compounds as HIV-1 fusion inhibitors, a 6–6′ linkage between indole units was found to be optimal for conforming to the shape of the target's hydrophobic pocket, whereas derivatives with 5–6′ or 5–5′ linkages showed reduced activity. nih.gov This suggests that substituents at the C6 position can better orient the molecule for optimal target engagement compared to the C5 position. nih.gov Similarly, in the development of HIV-1 integrase inhibitors, the introduction of a halogenated benzene ring at the C6 position of the indole-2-carboxylic acid core was shown to increase inhibitory activity, likely through favorable π–π stacking interactions with viral DNA. nih.govrsc.orgresearchgate.net

Influence of Halogen Type (F vs. Cl): The choice between fluorine and chlorine provides a means to fine-tune a compound's properties. Fluorine, being smaller and more electronegative, often has minimal steric impact but can significantly alter local electronics and metabolic stability. Chlorine is larger and more polarizable, making it a more effective participant in halogen bonding. The structural influence of halogens in forming these directive, non-covalent bonds generally increases in the order of Cl < Br < I. nih.gov The combination of a chloro group at C6 and a fluoro group at C5, as seen in the parent compound, creates a specific electronic and steric profile that can be crucial for activity against certain targets. For instance, in a series of apoptosis inducers, a 5-chloro substituent on an indole-2-carboxylic acid hydrazide was found to be a key feature for potent activity. nih.gov

Table 1: Impact of Halogen Substitution on Biological Activity

PositionHalogen/SubstituentGeneral Impact on ActivityTarget/Activity Class
C6 Halogenated benzene ringIncreased inhibitory effectHIV-1 Integrase nih.govrsc.org
C6 Linkage point for bisindolesOptimal for shape complementarityHIV-1 Fusion nih.gov
C5 Linkage point for bisindolesReduced activity compared to C6HIV-1 Fusion nih.gov
C5 ChloroImportant for potent activityApoptosis Induction nih.gov

Influence of the Carboxylic Acid Moiety on Molecular Recognition and Target Binding

The carboxylic acid group at the C2 position of the indole ring is a pivotal functional group for molecular recognition and is often essential for the compound's mechanism of action. nih.gov Its ability to act as both a hydrogen bond donor and acceptor, and to exist in its ionized carboxylate form, allows it to form strong and specific interactions with biological targets.

Chelation with Metal Ions: In many enzymes, the carboxylic acid is crucial for coordinating with metal cofactors. Studies on indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors revealed that the indole core and the C2 carboxyl group form a "chelating triad (B1167595) motif" with the two magnesium ions (Mg²⁺) present in the enzyme's active site. nih.govmdpi.com This chelation is fundamental to inhibiting the strand transfer process catalyzed by the enzyme. nih.gov Esterification of the C2 carboxyl group, which blocks its ability to chelate, resulted in a loss of inhibitory activity against integrase. nih.gov

Hydrogen Bonding and Ionic Interactions: Beyond metal chelation, the carboxylic acid moiety is a classic functional group for anchoring a ligand into a binding site through hydrogen bonds and salt bridges. In various enzyme active sites, the carboxylate group can form strong interactions with positively charged amino acid residues such as arginine and lysine, or form hydrogen bonds with residues like tyrosine and serine. researchgate.net For example, in cyclooxygenase (COX) enzymes, the carboxylic acid of many non-steroidal anti-inflammatory drugs (NSAIDs) forms critical hydrogen bonds and ion pairs with key residues like Arg-120 and Tyr-355. researchgate.net

Table 2: Role of the Carboxylic Acid Moiety in Target Binding

Interaction TypeDescriptionExample Target/Residue
Metal Chelation The carboxylate group coordinates with divalent metal ions in the enzyme active site.HIV-1 Integrase (Mg²⁺) nih.govmdpi.com
Hydrogen Bonding The -COOH group acts as a hydrogen bond donor and acceptor.Serine, Tyrosine residues researchgate.net
Ionic Interaction The ionized -COO⁻ group forms salt bridges with positively charged residues.Arginine, Lysine residues researchgate.net

Effects of Substituents on the Indole Nitrogen (N1) and Other Ring Positions (C3, C4) on Potency and Selectivity

Modifications at other positions of the indole ring, including the indole nitrogen (N1) and carbons C3 and C4, provide further opportunities to modulate the pharmacological properties of 6-chloro-5-fluoro-1H-indole-2-carboxylic acid derivatives.

Indole Nitrogen (N1): The N1 position is a common site for substitution to alter a compound's physicochemical properties or to introduce linkers to other chemical fragments. In the development of Mcl-1 inhibitors, substitution at the indole nitrogen with a variety of groups (alkyl, aryl, etc.) was found to be well-tolerated, indicating that this position can be modified without disrupting key binding interactions. acs.org In other contexts, the size and nature of the N1 substituent can be critical for potency. In a study of 6-methylergoline-8-carboxylic acid esters, which share an indole-like core, maximal affinity for the 5HT2 receptor was achieved with an N1-isopropyl group. nih.gov Both smaller (e.g., methyl) and larger (C4 or greater) alkyl groups at the N1 position resulted in reduced affinity, demonstrating a clear SAR at this site. nih.gov

C3 Position: The C3 position is often a critical vector for enhancing potency and selectivity. In the case of HIV-1 integrase inhibitors, introducing a long branch substituent at the C3 position of the indole-2-carboxylic acid scaffold led to a marked increase in inhibitory effect. nih.govmdpi.com This improvement was attributed to the new substituent extending into a nearby hydrophobic cavity, forming favorable interactions that were not possible with the unsubstituted core. nih.govmdpi.com Similarly, for a series of indole-based apoptosis inducers, substitution at the C3 position was found to be important for activity. nih.gov

C4 Position: While less frequently cited as a primary driver of potency than C3 or C6, the C4 position is also a viable point for modification. In SAR studies of macrocyclic Mcl-1 inhibitors, the substitution pattern at the indole 4- and 5-positions was varied, resulting in modest changes in binding affinity and cellular potency. acs.org This indicates that C4 can be used for fine-tuning a compound's activity profile. acs.org

Table 3: Influence of Substituents at N1, C3, and C4

PositionSubstituent TypeGeneral EffectTarget/Activity Class
N1 Various (alkyl, aryl)Generally well-tolerated; can be used for linker attachmentMcl-1 Inhibitors acs.org
N1 IsopropylOptimal size for maximal affinity5HT2 Receptor Antagonists nih.gov
C3 Long alkyl/benzyl branchesMarkedly increased potency via hydrophobic interactionsHIV-1 Integrase Inhibitors nih.govmdpi.com
C3 PhenylImportant for apoptotic activityApoptosis Inducers nih.gov
C4 VariousModest changes in affinity; used for fine-tuningMcl-1 Inhibitors acs.org

Conformational Analysis and Stereochemical Considerations in SAR

The three-dimensional shape and conformational flexibility of a molecule are paramount to its ability to bind to a biological target. For indole-2-carboxylic acid derivatives, key considerations include the planarity of the indole ring and the rotational freedom of its substituents.

Planarity and π–π Interactions: The indole ring system is largely planar. nih.gov This planarity facilitates π–π stacking interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine, tryptophan) in a protein's binding site or with the nucleobases of DNA. nih.gov Crystal structure analysis of related indole carboxylic acids shows that molecules often arrange in the solid state through such π–π interactions, highlighting their importance in molecular recognition. nih.gov

Molecular Mechanisms and Biological Target Interactions in Preclinical Research

Modulation of G-Protein Coupled Receptors (GPCRs)

GPCRs are a large family of cell-surface receptors that play crucial roles in cellular signaling. The indole-2-carboxylic acid scaffold has been shown to interact with several members of this family, acting as both a modulator and an antagonist.

Cannabinoid Receptor 1 (CB1) Allosteric Modulation Studies

The Cannabinoid Receptor 1 (CB1) is a GPCR that is central to numerous physiological and pathological processes. While direct agonists of CB1 have therapeutic potential, their use is often limited by psychoactive side effects. Allosteric modulators, which bind to a site on the receptor distinct from the primary (orthosteric) site, offer a more nuanced approach to altering receptor function.

Preclinical research has identified indole-2-carboxylic acid derivatives as allosteric modulators of the CB1 receptor. These compounds have been shown to bind to an allosteric site, which in turn influences the binding and function of orthosteric ligands. In equilibrium binding assays, certain indole (B1671886) derivatives were found to increase the binding of CB1 receptor agonists, indicating a positive cooperative allosteric effect. Conversely, these same compounds could decrease the binding of CB1 receptor inverse agonists. Despite enhancing agonist binding, functional assays revealed that these indole derivatives behave as insurmountable antagonists, causing a significant reduction in the maximum effect (Emax) of CB1 receptor agonists. This dual characteristic—enhancing agonist binding while reducing agonist efficacy—is a hallmark of their complex allosteric modulatory action.

Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonism

Cysteinyl leukotrienes (CysLTs) are potent inflammatory lipid mediators implicated in conditions like asthma and allergic rhinitis. They exert their effects through CysLT receptors, primarily CysLT1. Research has identified derivatives of 1H-indole-2-carboxylic acid as a novel class of potent and selective CysLT1 antagonists.

Structure-activity relationship studies have demonstrated that the indole-2-carboxylic acid moiety is essential for high-potency antagonist activity at the CysLT1 receptor. One of the most potent compounds identified in these studies was a 3-substituted indole-2-carboxylic acid derivative, which exhibited significantly greater CysLT1 antagonist activity than the marketed drug montelukast (B128269) in both calcium mobilization and chemotaxis assays. The selectivity for CysLT1 over the related CysLT2 receptor is a key feature of these compounds. For instance, a lead compound demonstrated a high affinity for CysLT1 while having a significantly lower affinity for CysLT2, underscoring its potential as a selective antagonist.

Enzyme Inhibition and Activation Studies

Beyond GPCRs, the 6-chloro-5-fluoro-1H-indole-2-carboxylic acid scaffold has been investigated for its ability to modulate the activity of various enzymes, demonstrating potential as a core structure for inhibitors and activators.

Human Immunodeficiency Virus Type 1 (HIV-1) Integrase Inhibition

HIV-1 integrase is an essential enzyme for viral replication, responsible for inserting the viral DNA into the host genome. Inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), are a critical component of antiretroviral therapy. The indole-2-carboxylic acid structure has been identified as a potent scaffold for novel INSTIs.

The proposed mechanism of action involves the indole core and the C2 carboxyl group chelating the two essential Mg²⁺ ions within the active site of the integrase enzyme. This interaction effectively blocks the strand transfer step of integration. Further structural optimization and structure-activity relationship studies have shown that introducing a halogenated benzene (B151609) ring at the C6 position of the indole core can markedly increase inhibitory activity. This enhancement is attributed to the potential for the C6 substituent to form a π-π stacking interaction with the viral DNA, further anchoring the inhibitor in the active site. Derivatives based on this scaffold have demonstrated potent inhibition of the strand transfer process with IC50 values in the low micromolar to nanomolar range.

Indoleamine 2,3-Dioxygenase (IDO1) and Tryptophan 2,3-Dioxygenase (TDO) Dual Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are two distinct enzymes that catalyze the first and rate-limiting step of tryptophan catabolism along the kynurenine (B1673888) pathway. Overexpression of these enzymes in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, helping cancer cells evade the immune system. Consequently, inhibiting IDO1 and TDO is a promising strategy in cancer immunotherapy. The potential for compensatory upregulation of one enzyme when the other is inhibited has driven the development of dual inhibitors.

Research has successfully identified indole-2-carboxylic acid derivatives as potent dual inhibitors of both IDO1 and TDO. In one study, a series of 6-acetamido-indole-2-carboxylic acid derivatives were synthesized and found to inhibit both enzymes with IC50 values in the low micromolar range. Molecular docking and dynamic simulations suggest these compounds bind effectively within the active sites of both IDO1 and TDO, providing a basis for further structural optimization.

Adenosine Monophosphate-Activated Protein Kinase (AMPK) Activation

No relevant preclinical research data was found in the provided search results to suggest that this compound or its direct derivatives are activators of Adenosine Monophosphate-Activated Protein Kinase (AMPK). Studies detailing AMPK activation by chlorinated indole carboxylic acids focus on a different structural isomer, 6-Chloro-5-substituted-1H-indole-3 -carboxylic acid (PF-06409577), which has a distinct pharmacological profile.

Fructose-1,6-bisphosphatase (FBPase) Inhibition

Fructose-1,6-bisphosphatase (FBPase) is a critical rate-limiting enzyme in the gluconeogenesis pathway, the process responsible for producing glucose from non-carbohydrate sources. Elevated hepatic glucose production is a primary characteristic of type 2 diabetes, and as such, the inhibition of FBPase is a recognized therapeutic strategy for managing the disease. In patients and animal models with type 2 diabetes, the activity and expression of FBPase are often upregulated.

The indole-2-carboxylic acid scaffold has been identified as a promising framework for the development of FBPase inhibitors. Research into various derivatives of this scaffold has demonstrated that substituents on the indole ring significantly influence the compound's inhibitory activity. For instance, studies on related compounds have shown that substitutions at the 7-position of the indole structure play an important role in the binding interaction with the FBPase enzyme. While specific inhibitory data for this compound is not detailed in the reviewed literature, the activity of analogous compounds underscores the potential of this chemical class.

Table 1: FBPase Inhibitory Activity of Selected Indole Analogues

Compound Description IC₅₀ (μM)
Analogue A 7-nitro substituted indole 0.10–0.47
Analogue B 7-chloro substituted indole Less potent than nitro analogues
Analogue C (1H-indol-1-yl)(4-(trifluoromethyl)phenyl)methanone 3.1
Analogue D ethyl 3,3,3-trifluoro-2-hydroxy-2-(1-methyl-1H-indol-3-yl)propanoate 11.9

This table presents data for compounds structurally related to this compound to illustrate the inhibitory potential of the indole scaffold against FBPase. Data sourced from multiple studies.

Research into Other Enzymatic Targets

Beyond metabolic enzymes, the indole-2-carboxylic acid structure has been extensively investigated for its activity against viral enzymes, particularly HIV-1 integrase. This enzyme is essential for the replication of HIV-1, as it facilitates the integration of viral DNA into the host cell's genome. Compounds that inhibit the strand transfer step of this process are known as integrase strand transfer inhibitors (INSTIs).

The core mechanism of action for indole-2-carboxylic acid derivatives as INSTIs involves the chelation of two magnesium ions (Mg²⁺) within the active site of the integrase enzyme. This interaction, orchestrated by the indole nucleus and the carboxyl group at the C2 position, is critical for disrupting the enzyme's function and preventing viral replication. Structural optimization of this scaffold has led to the development of derivatives with significant potency.

Interaction with Viral DNA and Other Biomolecules

The inhibitory action of indole-2-carboxylic acid derivatives against HIV-1 integrase is fundamentally an interaction that prevents the stable association of viral DNA with the host's genetic material. Molecular docking and binding mode analyses have provided detailed insights into this interaction.

Studies have shown that in addition to chelating the essential Mg²⁺ cofactors in the enzyme's active site, the indole scaffold can engage in direct interactions with the viral DNA. Specifically, π-π stacking interactions can form between the indole ring system and the nucleotide bases of the viral DNA. For example, research on analogues has demonstrated that the introduction of a halogenated benzene ring at the C6 position of the indole core can effectively bind with viral DNA components, such as deoxycytidine (dC20), through these stacking interactions. This dual-action mechanism—disrupting the enzyme's catalytic center and directly interacting with the viral DNA substrate—enhances the inhibitory potential of this class of compounds.

Ligand-Receptor Binding Affinity and Selectivity Research

The effectiveness of a compound as a targeted inhibitor is determined by its binding affinity and selectivity for its intended biological target. For indole-2-carboxylic acid derivatives targeting HIV-1 integrase, preclinical research has involved molecular docking simulations to predict and analyze this affinity.

These computational studies calculate parameters such as binding free energy (ΔG), which indicates the stability of the ligand-receptor complex. A more negative ΔG value typically corresponds to a stronger binding affinity. Research into various indole-2-carboxylic acid derivatives has shown a range of binding affinities, which are influenced by the specific substitutions on the indole core. The introduction of different functional groups can enhance interactions with hydrophobic pockets near the active site of the integrase enzyme, thereby improving binding affinity and inhibitory potency.

Table 2: Predicted Binding Affinity of Indole-2-Carboxylic Acid Analogues to HIV-1 Integrase

Compound Analogue Binding Free Energy (ΔG) (kcal/mol)
Indole-2-carboxylic acid -9.49
Derivative 4a -8.39
Derivative 4b -9.25
Derivative 10a -10.37

This table reflects data from molecular docking studies on analogues to illustrate the binding potential of the scaffold. Lower ΔG values suggest stronger binding affinity.

Computational and Theoretical Chemistry Investigations

Molecular Docking and Binding Mode Predictions with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 6-chloro-5-fluoro-1H-indole-2-carboxylic acid, docking studies are instrumental in identifying potential biological targets and elucidating its binding modes.

Studies on analogous indole-2-carboxylic acid derivatives have shown that this scaffold is a potent inhibitor of various enzymes, including HIV-1 integrase and indoleamine 2,3-dioxygenase 1 (IDO1). nih.govmdpi.comnih.gov A common binding motif involves the carboxyl group at the C2 position and the indole (B1671886) nitrogen atom, which act as a chelating triad (B1167595) for essential metal ions, such as Mg²⁺, within the enzyme's active site. mdpi.comnih.gov This metal chelation is often a critical interaction for potent inhibitory activity.

For this compound, it is predicted that the molecule would orient itself within an enzyme's active site to facilitate this metal chelation. The halogen substituents at the C5 and C6 positions play a crucial role in modulating the binding affinity and specificity. The chlorine and fluorine atoms can engage in various non-covalent interactions, including:

Halogen Bonding: Interactions with backbone carbonyls or other electron-rich residues in the binding pocket.

Hydrophobic Interactions: The halogenated benzene (B151609) portion of the indole ring can fit into hydrophobic pockets.

π-Stacking Interactions: The indole ring system can form π–π stacking interactions with aromatic residues like tyrosine or phenylalanine, or with nucleobases in the case of DNA-binding enzymes like HIV-1 integrase. nih.gov

Docking simulations on related compounds have revealed that substitutions at the C6 position with a halogenated benzene ring can lead to effective binding with viral DNA through π–π stacking interactions. nih.gov Therefore, the 6-chloro substituent on the target molecule is expected to contribute significantly to its binding affinity for similar targets.

Interaction TypeKey Moieties of the LigandPotential Interacting Residues/Components
Metal ChelationC2-Carboxylic Acid, N1-Indole NitrogenMg²⁺ or other divalent metal ions in the active site
Hydrogen BondingC2-Carboxylic Acid, N1-Indole HydrogenPolar amino acid residues (e.g., Ser, Thr, Asn, Gln)
π-π StackingIndole Ring SystemAromatic amino acids (e.g., Tyr, Phe, Trp), DNA bases
Hydrophobic InteractionsHalogenated Benzene RingNonpolar amino acid residues (e.g., Leu, Val, Ile)
Halogen BondingC5-Fluoro, C6-ChloroCarbonyl oxygen atoms, electron-rich residues

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. rsc.orgresearchgate.net These calculations provide insights into molecular structure, stability, and reactivity, which are fundamental for understanding the molecule's interaction with biological systems.

For this compound, DFT calculations can determine various electronic descriptors:

Electron Distribution and Molecular Electrostatic Potential (MEP): The presence of electronegative chlorine and fluorine atoms significantly influences the electron density of the indole ring. An MEP map would reveal electron-rich regions (negative potential, likely around the carboxylic oxygen atoms) and electron-deficient regions (positive potential), indicating sites for electrophilic and nucleophilic attacks, respectively.

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. researchgate.net The electron-withdrawing nature of the halogen substituents is expected to lower the energy levels of both HOMO and LUMO compared to the unsubstituted indole-2-carboxylic acid.

Atomic Charges and Dipole Moment: These calculations quantify the polarity of the molecule. The distribution of partial charges on each atom helps in understanding potential intermolecular interactions, such as hydrogen bonding and electrostatic interactions with a receptor.

Studies on substituted indoles have shown that DFT calculations can accurately predict properties like redox potentials. rsc.org The introduction of electron-withdrawing groups like fluorine and chlorine at the C5 and C6 positions would likely increase the oxidation potential of the indole ring, which could be relevant for its metabolic stability and mechanism of action.

Quantum Chemical ParameterSignificance for this compound
HOMO-LUMO Energy GapIndicates chemical reactivity and stability.
Molecular Electrostatic Potential (MEP)Identifies sites for non-covalent interactions with biological targets.
Atomic Partial ChargesHelps predict electrostatic and hydrogen bonding interactions.
Dipole MomentQuantifies the overall polarity of the molecule, affecting solubility and binding.
Redox PotentialProvides insight into potential metabolic pathways and antioxidant/pro-oxidant activity.

Molecular Dynamics Simulations of Ligand-Target Complexes

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing valuable information on the stability and conformational changes of the ligand-receptor complex. nih.gov

Following the docking of this compound into a target's active site, an MD simulation can be performed to:

Assess Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time, researchers can determine if the docked pose is stable or if the ligand dissociates from the binding pocket.

Analyze Dynamic Interactions: MD simulations can reveal the persistence of key interactions (like hydrogen bonds or metal chelation) identified in docking studies. It can also identify transient interactions that are not captured in the static model.

Investigate Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can show how the protein adapts to the ligand and how the ligand adjusts its conformation within the binding site to achieve an optimal fit.

In studies of related indole-2-carboxamide inhibitors, MD simulations have been used to confirm that the screened compounds could bind stably to the target enzyme in a dynamic environment. mdpi.com Such simulations are crucial for validating docking results and providing a more realistic representation of the binding event, thereby increasing confidence in the predicted binding mode.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. jocpr.comtandfonline.com For a series of analogues of this compound, a QSAR model can be developed to predict the activity of new, unsynthesized compounds.

The process involves:

Data Set Compilation: A series of indole derivatives with experimentally measured biological activities (e.g., IC₅₀ values) is collected.

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include constitutional, topological, geometric, electrostatic, and quantum chemical properties. For this class of compounds, key descriptors would likely relate to hydrophobicity (LogP), electronic effects of substituents (Hammett constants), steric parameters (molar refractivity), and quantum chemical descriptors like HOMO/LUMO energies. nih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques, are used to build an equation that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation sets. nih.gov

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.gov These methods generate 3D contour maps that visualize the regions where steric bulk, positive or negative electrostatic charge, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. Such models provide intuitive guidance for designing more potent derivatives of this compound by indicating optimal modifications to the molecular structure.

Advanced Characterization and Analytical Methodologies in Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the atomic arrangement and mass of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 6-chloro-5-fluoro-1H-indole-2-carboxylic acid, both ¹H NMR and ¹³C NMR would be employed to confirm its structure.

In ¹H NMR, the chemical shifts of the protons would provide information about their local electronic environment. For instance, the protons on the indole (B1671886) ring would appear in the aromatic region, typically between 7.0 and 8.0 ppm. The specific coupling patterns between adjacent protons would help in assigning their positions on the benzene (B151609) ring. The proton of the N-H group in the indole ring would likely appear as a broad singlet at a downfield chemical shift, often above 11.0 ppm. Similarly, the acidic proton of the carboxylic acid group is expected to be a broad singlet in the region of 12.0-13.0 ppm.

¹³C NMR spectroscopy would be used to identify all the unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be readily identifiable by its characteristic chemical shift in the range of 160-180 ppm. The carbon atoms of the indole ring would have distinct signals in the aromatic region of the spectrum. The presence of electronegative fluorine and chlorine atoms would influence the chemical shifts of the nearby carbon atoms, providing further structural confirmation.

Table 1: Expected NMR Spectroscopic Data for this compound

Technique Analyte Expected Observations
¹H NMRProtonsAromatic protons (indole ring), N-H proton (indole), O-H proton (carboxylic acid)
¹³C NMRCarbon AtomsCarbonyl carbon, Aromatic carbons (indole ring)

Mass Spectrometry (MS and HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, both low-resolution (MS) and high-resolution mass spectrometry (HRMS) would be utilized.

Standard MS with a soft ionization technique like Electrospray Ionization (ESI) would be expected to show the molecular ion peak [M-H]⁻ in negative ion mode, corresponding to the deprotonated molecule. In positive ion mode, the [M+H]⁺ peak might be observed.

HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. This is a crucial step in confirming the identity of the compound, as the precise mass can distinguish it from other compounds with the same nominal mass. The fragmentation pattern observed in tandem MS (MS/MS) experiments can also provide valuable structural information, for example, by showing the loss of the carboxylic acid group.

Table 2: Expected Mass Spectrometric Data for this compound

Technique Measurement Expected Information
MS (ESI)m/z ratioMolecular weight confirmation
HRMSAccurate massElemental composition determination

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise information on bond lengths, bond angles, and intermolecular interactions of this compound.

For indole-2-carboxylic acids, a common structural motif is the formation of hydrogen-bonded dimers in the solid state, where the carboxylic acid groups of two molecules interact. nih.gov X-ray crystallography would confirm the presence of such interactions, as well as any other significant intermolecular forces like π-π stacking of the indole rings, which influence the crystal packing. The data obtained, including unit cell dimensions and space group, are unique for a specific crystalline form of the compound.

Table 3: Potential X-ray Crystallography Data for this compound

Parameter Information Provided
Crystal SystemSymmetry of the unit cell
Space GroupArrangement of molecules in the crystal
Unit Cell DimensionsSize and shape of the unit cell
Intermolecular InteractionsHydrogen bonding, π-π stacking

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of a compound and for monitoring the progress of a chemical reaction. avantorsciences.com

For this compound, a reversed-phase HPLC method would likely be developed. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The compound would be detected by a UV detector, as the indole ring is a strong chromophore. The purity of a sample is determined by the area percentage of the main peak in the chromatogram. This technique is also invaluable for tracking the consumption of reactants and the formation of products during the synthesis of the target molecule.

Table 4: Typical HPLC Method Parameters for Analysis of Indole Carboxylic Acids

Parameter Typical Conditions
ColumnReversed-phase (e.g., C18)
Mobile PhaseAcetonitrile/Water or Methanol/Water with additives
DetectionUV-Vis Spectroscopy
ApplicationPurity assessment, Reaction monitoring

Spectrophotometric and Calcium Mobilization Assays for Biological Activity Evaluation

To investigate the potential biological effects of this compound, various in vitro assays can be employed. The choice of assay depends on the therapeutic target of interest. Indole-2-carboxylic acid derivatives have been explored for a range of biological activities, including as inhibitors of HIV integrase. nih.gov

Spectrophotometric assays are often used to measure enzyme activity. If this compound were to be tested as an enzyme inhibitor, a spectrophotometric assay could be used to measure the rate of a reaction that produces a colored product. The ability of the compound to reduce the rate of product formation would be indicative of its inhibitory activity.

Calcium mobilization assays are used to study the effects of compounds on cellular signaling pathways that involve changes in intracellular calcium concentration. These assays often use fluorescent dyes that are sensitive to calcium levels. A change in fluorescence upon addition of the compound would indicate that it interacts with a receptor or ion channel that modulates intracellular calcium.

Table 5: Illustrative Biological Assays for Indole Derivatives

Assay Type Principle Application
Spectrophotometric AssayMeasures changes in light absorbanceEnzyme inhibition studies
Calcium Mobilization AssayMeasures changes in intracellular calciumG-protein coupled receptor (GPCR) and ion channel screening

Preclinical Lead Optimization and Drug Discovery Research

Scaffold Hopping and Bioisosteric Replacement Strategies for Improved Efficacy

In drug discovery, altering the core structure, or "scaffold," of a lead compound is a powerful strategy to identify new chemical entities with improved properties. Scaffold hopping from an indole-2-carboxylic acid core to an indazole framework, for instance, has been successfully employed to transform inhibitors selective for the anti-apoptotic protein MCL-1 into dual inhibitors of both MCL-1 and BCL-2. This approach can yield a new chemotype that may possess an enhanced therapeutic profile, potentially overcoming resistance mechanisms associated with targeting a single protein.

Modulation of in vitro Pharmacokinetic Properties within a Research Context

Optimizing the pharmacokinetic profile of a lead compound is essential for ensuring it can reach its target in the body at therapeutic concentrations. Key in vitro properties evaluated during this phase include metabolic stability and solubility. Poor aqueous solubility and low passive permeability are common liabilities that can predict poor oral absorption.

Metabolic stability, often assessed using liver microsomes, indicates how susceptible a compound is to being broken down by metabolic enzymes. Introducing fluorine atoms into a molecule is a common strategy to enhance metabolic stability, as the carbon-fluorine bond is very strong and resistant to cleavage. The presence of the 5-fluoro substituent in the 6-chloro-5-fluoro-1H-indole-2-carboxylic acid scaffold may inherently confer some metabolic stability. However, the position of fluorination is critical; for example, allylic fluorine atoms have been found to be susceptible to unexpected enzymatic hydrolysis in some contexts.

Improving kinetic solubility is also a primary goal. Formulation strategies and structural modifications are employed to enhance a compound's ability to remain dissolved in solution under physiological conditions, which is crucial for absorption and distribution.

Design of Analogs with Enhanced Potency and Target Selectivity

The rational design of analogs based on a core scaffold is a fundamental activity in medicinal chemistry to boost potency and selectivity for the intended biological target. The indole-2-carboxylic acid framework has proven to be a promising scaffold for developing potent inhibitors of various therapeutic targets, including HIV-1 integrase.

In the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs), the indole-2-carboxylic acid core was identified as a key structural motif capable of chelating the two essential Mg²⁺ ions within the enzyme's active site. Structure-activity relationship (SAR) studies on this scaffold revealed that specific substitutions could dramatically enhance inhibitory activity. For instance, introducing a halogenated benzene (B151609) ring at the C6 position of the indole (B1671886) core was found to increase inhibitory potency. This enhancement is attributed to effective π-π stacking interactions with viral DNA, a key component of the integrase complex. Further optimization, such as adding a long branch at the C3 position, improved interactions with a nearby hydrophobic cavity, leading to derivatives with significantly increased inhibitory effects, with IC₅₀ values as low as 0.13 µM.

The following table summarizes the inhibitory activity of representative indole-2-carboxylic acid analogs against HIV-1 integrase, illustrating the impact of structural modifications on potency.

CompoundModifications to Indole-2-Carboxylic Acid ScaffoldHIV-1 Integrase IC₅₀ (µM)Reference
Analog 1Unsubstituted Core> 50
Analog 2 (17a)C6 Halogenated Benzene Ring3.11
Analog 3 (20a)C3 Long Branch and C6 Modification0.13

These findings underscore that the specific halogenation pattern of this compound provides a strong foundation for designing highly potent and selective enzyme inhibitors.

Development of Novel Chemical Probes for Biological Systems

Chemical probes are indispensable tools in biomedical research, used to investigate the function of proteins and explore biological pathways. The 6-chloro-5-fluoroindole (B46869) core, the parent structure of the carboxylic acid, is utilized in the design of fluorescent probes for imaging applications. Such probes can enhance the ability to visualize complex biological processes within living cells.

The indole-2-carboxylic acid scaffold itself is a versatile starting point for creating targeted chemical probes. By attaching a fluorophore (a fluorescent chemical compound) to the core structure, researchers can develop molecules that bind to a specific target, such as an enzyme, and report on its location and activity through fluorescence. The design of such probes often involves a three-part structure: the targeting moiety (e.g., the indole derivative), a linker, and the fluorochrome. The selection of the fluorochrome and the nature of the linker are critical for achieving optimal performance, including high signal-to-noise ratios and appropriate photophysical properties for imaging experiments.

Future Directions and Emerging Research Avenues for Halogenated Indole 2 Carboxylic Acids

Exploration of New Therapeutic Applications beyond Established Targets

While halogenated indole-2-carboxylic acids have been investigated for some time, the full spectrum of their therapeutic potential is still being uncovered. Research is actively pushing beyond traditionally explored areas like antiviral and anticancer applications.

Recent studies have highlighted the potential of indole-2-carboxylic acid derivatives as potent inhibitors of HIV-1 integrase, a crucial enzyme in the viral life cycle. rsc.orgrsc.orgnih.govnih.gov Structural optimization of these indole (B1671886) cores, including the strategic placement of halogen atoms, has been shown to enhance inhibitory activity. rsc.orgnih.gov For example, introducing a C6 halogenated benzene (B151609) ring can facilitate effective binding with viral DNA through π–π stacking interactions. rsc.orgrsc.org This line of inquiry is crucial as the emergence of drug-resistant HIV strains necessitates the development of inhibitors with novel scaffolds. rsc.orgnih.gov

Beyond antiviral research, these compounds are being explored for their anticancer properties. Certain indole-2-carboxamides have shown potent antiproliferative activity by dually inhibiting key cell cycle regulators like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.gov The number and position of halogen atoms on the indole's phenyl ring significantly influence this activity. nih.gov Additionally, derivatives of 6-acetamido-indole-2-carboxylic acid have been identified as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), enzymes that are promising targets for cancer immunotherapy. nih.gov

Furthermore, the neuroprotective properties of related indole derivatives, such as 5-methoxy-1H-indole-2-carboxylic acid, suggest that halogenated analogues could be investigated for neurological disorders like stroke and Alzheimer's disease. mdpi.com The antioxidant potential of various indole-2-carboxylic acid analogues has also been reported, opening avenues for their application in conditions associated with oxidative stress. eurjchem.com The ongoing development of inhibitors for targets like the main protease (Mpro) of SARS-CoV-2 further underscores the adaptability of halogenated heterocyclic scaffolds in addressing new and emerging infectious diseases. acs.org

Development of Greener and More Efficient Synthetic Methodologies

The synthesis of indole derivatives has traditionally involved methods that are often inefficient and environmentally harmful. tandfonline.com Consequently, a major focus of future research is the development of green and sustainable synthetic routes. Green chemistry principles—such as using environmentally benign solvents, reducing reaction times, and employing reusable catalysts—are being increasingly applied to the synthesis of indole-2-carboxylic acids. researchgate.netresearchgate.net

Modern approaches are moving away from harsh reagents like ferrous sulfate (B86663) and hydrazine (B178648) hydrate, which generate significant waste. tandfonline.com Key advancements include:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times and can lead to higher yields. researchgate.netresearchgate.net The use of ionic liquids in conjunction with microwave irradiation has proven effective for the rapid production of indole-2-carboxylic acid esters. researchgate.net

Use of Green Solvents and Catalysts: Ionic liquids are gaining traction as green solvents due to their thermal stability and non-flammability. researchgate.netresearchgate.net Researchers are also developing practical hydrogen reduction processes using reusable, immobilized catalysts like Pd-loaded Al-MCM-41, which offer an environmentally benign and easy-to-work-up procedure. tandfonline.com

Multicomponent Reactions (MCRs): Innovative MCRs, such as the Ugi four-component reaction followed by an acid-induced cyclization, allow for the assembly of the indole core under mild conditions, using ethanol (B145695) as a solvent and avoiding metal catalysts. rsc.org

Decarboxylative Coupling: Copper-catalyzed decarboxylative N-arylation of indole-2-carboxylic acids provides an efficient, high-yield route to N-aryl indoles, which are biologically significant compounds. organic-chemistry.org This method demonstrates good tolerance for various functional groups. organic-chemistry.org

These greener methodologies not only reduce the environmental impact of producing these valuable compounds but also often result in higher efficiency and purity. tandfonline.comresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of halogenated indole-2-carboxylic acids. mednexus.orgijettjournal.org These computational tools can dramatically accelerate the drug discovery process, making it more efficient and cost-effective. nih.govijirt.org

AI and ML algorithms can be applied at various stages of drug development: nih.govmdpi.com

Target Identification and Virtual Screening: AI can prioritize promising drug targets and perform high-throughput virtual screening of vast compound libraries to identify initial hits. nih.gov

De Novo Design: Generative models can design novel indole derivatives with desired pharmacological properties from the ground up. mednexus.org

Predictive Modeling: Machine learning models, including deep learning and artificial neural networks, are used to predict a compound's biological activity, toxicity, and pharmacokinetic properties (Quantitative Structure-Activity Relationship, QSAR). ijirt.orgmdpi.com This allows researchers to prioritize the synthesis of the most promising candidates.

Lead Optimization: AI can suggest structural modifications to a lead compound to improve its potency, selectivity, and drug-like properties. mdpi.com

By leveraging large datasets and advanced algorithms, AI and ML can uncover complex structure-activity relationships that may not be apparent through traditional methods. nih.govmdpi.com This data-driven approach reduces the reliance on costly and time-consuming trial-and-error experimentation, ultimately shortening the timeline for bringing new drugs to market. mednexus.orgijirt.org

Deeper Investigation into Complex Biological Systems Interactions and Polypharmacology

The traditional "one-target, one-drug" paradigm is increasingly being supplemented by the concept of polypharmacology—the ability of a single compound to interact with multiple biological targets. This approach can lead to enhanced therapeutic efficacy or potentially novel applications for existing scaffolds. Halogenated indole-2-carboxylic acids are well-suited for this type of investigation due to their structural complexity and ability to engage in various biological interactions.

Future research will focus on:

Multi-Target Profiling: Systematically screening indole derivatives against a wide array of enzymes, receptors, and ion channels to build a comprehensive interaction profile. This can reveal unexpected "off-target" effects that could be therapeutically beneficial.

Systems Biology Approaches: Utilizing genomics, proteomics, and metabolomics to understand how these compounds affect cellular networks and pathways on a global scale. This provides a more holistic view of a drug's mechanism of action beyond its primary target.

Designing Multi-Target Ligands: Intentionally designing single molecules that can modulate multiple targets relevant to a complex disease. For instance, a compound that inhibits both EGFR and CDK2 demonstrates this principle in cancer therapy. nih.gov Similarly, the dual inhibition of IDO1 and TDO presents a promising strategy in immuno-oncology. nih.gov

A deeper understanding of the polypharmacology of halogenated indole-2-carboxylic acids will be crucial for developing more effective therapies for multifactorial diseases like cancer, neurodegenerative disorders, and chronic inflammatory conditions. This approach allows for the rational design of next-generation therapeutics with improved efficacy and potentially lower chances of developing resistance.

Q & A

Q. What comparative reactivity studies differentiate it from 5-Cl-6-F or 5-F-6-Br analogs?

  • Methodological Answer : Perform Hammett studies using substituent constants (σmeta_{meta} for Cl = 0.37, F = 0.34) to correlate electronic effects with reaction rates (e.g., esterification or amide coupling). Competitive experiments under identical conditions (e.g., Pd-mediated cross-coupling) reveal halogen-specific reactivity .

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